molecular formula C15H12O5 B018129 Naringenin CAS No. 67604-48-2

Naringenin

Cat. No. B018129
CAS RN: 67604-48-2
M. Wt: 272.25 g/mol
InChI Key: FTVWIRXFELQLPI-UHFFFAOYSA-N
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Description

Naringenin is a flavonoid, a type of phytochemical found in high concentrations in citrus fruits, particularly grapefruits, oranges, and other members of the Citrus genus, as well as in tomatoes, bergamot, and other fruits. It exists both in its free form and as glycosides, such as naringin, which upon hydrolysis yields this compound. This compound has attracted considerable scientific interest due to its wide range of pharmacological and biological effects, including antioxidant, anti-inflammatory, antitumor, antibacterial, antiviral, and cardioprotective properties. Despite these potential health benefits, most of the evidence comes from in vitro or animal studies, with clinical studies focusing mainly on bioavailability and specific health effects, such as cardiovascular benefits in compromised patients (Salehi et al., 2019).

Scientific Research Applications

  • Inflammatory Pain and Oxidative Stress : Naringenin can reduce inflammatory pain induced by superoxide anions, potentially through the NO-cGMP-PKG-KATP channel signaling pathway and by inducing the Nrf2/HO-1 pathway (Manchope et al., 2016). It is also known for its antioxidant properties and may be used as a prophylaxis compound in various oxidative stress disorders (Zaidun, Thent, & Latiff, 2018).

  • Cancer Treatment : In the context of lung cancer, nanoemulsions of this compound have shown potential in increasing apoptotic cells and cell cycle arrest (Md et al., 2020). It also exhibits anti-cancer activity due to its inhibitory potential against diverse targets (Prakash et al., 2021).

  • Metabolic Disorders : this compound has shown benefits in treating obesity, diabetes, hypertension, and metabolic syndrome due to its anti-inflammatory and antioxidant activities (Alam et al., 2014). It also demonstrates an anti-diabetic effect by regulating inflammation in adipocytes and adipose tissue (Yoshida, 2021).

  • Neurodegenerative Diseases : this compound has shown efficacy in neurodegenerative diseases and potential therapeutic applications in Alzheimer's and Parkinson's disease (Goyal et al., 2022).

  • Other Applications : It also has various pharmacological activities, useful in conditions like oxidative stress, inflammation, cardiovascular diseases, and neurological disorders (Joshi, Kulkarni, & Wairkar, 2018). Additionally, this compound-loaded chitosan-coated nanoemulsions have been found to accelerate wound healing and improve wound construction in experimental animals (Akrawi et al., 2020).

Mechanism of Action

Target of Action

Naringenin interacts with several targets in the body. It has been reported to inhibit human two-pore channel 2, which can reduce the metastatic potential of melanoma . It also suppresses the cell migration and cell invasion tendencies of MDA-MB-231 breast cancer cells . Furthermore, it has been found to have antagonistic activities on all types of opioid receptors .

Mode of Action

This compound’s mode of action is multifaceted. It can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It is also an effective inhibitor of PI3K and the mitogen-activated protein kinase (MAPK) pathway . Moreover, it restricts ERα to the cytoplasm in MCF-7 cells .

Biochemical Pathways

The biosynthesis pathway of this compound involves a six-step process, catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase and its associated cytochrome P450 reductase, para-coumarate-CoA ligase, chalcone synthase, and chalcone isomerase .

Pharmacokinetics

This compound’s pharmacokinetics have been studied in rats, dogs, and humans . The studies included single-dose studies (oral and intravenous administration), multiple-dose studies, and an assessment of food-effects . The results show an insignificant influence of a high-fat diet and insignificant accumulation of the drugs after multiple dosing .

Result of Action

This compound has a wide range of positive effects on human health. It promotes carbohydrate metabolism, increases antioxidant defense, scavenges reactive oxygen species, modulates the activity of the immune system, and also has anti-cancer, anti-inflammatory, and anti-atherosclerotic effects . It can increase the concentration of antioxidant enzymes and inhibit metal chelation and various pro-oxidant enzymes .

Action Environment

Environmental factors, such as ultraviolet rays, pollution, radiation, smoking, and stress, can lead to internal changes, such as oxidative stress, impaired apoptosis, and increased rates of genetic mutations . These factors can potentially influence the action, efficacy, and stability of this compound.

Safety and Hazards

Naringenin is considered toxic and contains a pharmaceutically active ingredient. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTVWIRXFELQLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274239
Record name (+/-)-Naringenin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67604-48-2, 480-41-1
Record name (±)-Naringenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67604-48-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name naringenin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34875
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Record name naringenin
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Record name 5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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